molecular formula C28H44N2O2 B12914178 5-Methyl-4-octadecanoyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one CAS No. 84356-27-4

5-Methyl-4-octadecanoyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B12914178
CAS No.: 84356-27-4
M. Wt: 440.7 g/mol
InChI Key: HEIJXJMIKNZPHN-UHFFFAOYSA-N
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Description

5-Methyl-4-octadecanoyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one (CID 15794173) is a chemical compound with the molecular formula C₂₈H₄₄N₂O₂ . This pyrazolone derivative is supplied for research purposes to investigate its potential biological activities. Pyrazolones are a significant class of nitrogen-containing heterocycles known for a wide spectrum of pharmacological properties . Specifically, compounds based on the 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one scaffold have been scientifically evaluated and demonstrated notable antioxidant activity . Research on similar structures has shown effectiveness in DPPH radical scavenging assays , which measure free radical quenching capability, and have exhibited a reducing power capacity . Furthermore, this class of compounds has shown promise in DNA protection assays , where they help protect lambda phage DNA from oxidative damage caused by Fenton's reagents . The structural motif is also associated with antimicrobial activity . The long octadecanoyl chain in this specific molecule may influence its lipophilicity and interaction with biological membranes, a key area of investigation for researchers in medicinal chemistry. This product is intended for laboratory research use only and is not approved for diagnostic, therapeutic, or personal use. Researchers are encouraged to consult the scientific literature for comprehensive handling, safety, and storage information prior to use.

Properties

CAS No.

84356-27-4

Molecular Formula

C28H44N2O2

Molecular Weight

440.7 g/mol

IUPAC Name

5-methyl-4-octadecanoyl-2-phenyl-4H-pyrazol-3-one

InChI

InChI=1S/C28H44N2O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-26(31)27-24(2)29-30(28(27)32)25-21-18-17-19-22-25/h17-19,21-22,27H,3-16,20,23H2,1-2H3

InChI Key

HEIJXJMIKNZPHN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)C1C(=NN(C1=O)C2=CC=CC=C2)C

Origin of Product

United States

Preparation Methods

Starting Materials

Reaction Conditions

  • Solvent : Typically anhydrous organic solvents such as dioxane or dichloromethane are used to dissolve the pyrazolone precursor.
  • Base : Calcium hydroxide or other mild bases may be employed to neutralize the hydrochloric acid generated during acylation.
  • Temperature : The reaction is conducted under reflux or controlled heating to facilitate the acylation without decomposition.
  • Addition : Octadecanoyl chloride is added dropwise to the stirred solution of pyrazolone and base to control the exothermic reaction.

Reaction Procedure

  • Dissolve 3-methyl-1-phenylpyrazol-5-one in hot dioxane (or suitable solvent).
  • Add calcium hydroxide to the solution to maintain a basic environment.
  • Slowly add octadecanoyl chloride dropwise with stirring, monitoring the temperature to avoid excessive heat.
  • Reflux the reaction mixture for approximately 30 minutes to 1 hour to ensure complete acylation.
  • Quench the reaction by pouring into dilute hydrochloric acid to precipitate the product.
  • Isolate the crude product by filtration.
  • Purify the product by recrystallization from n-hexane or a suitable solvent mixture to obtain pure 5-Methyl-4-octadecanoyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one.

Optimization of Reaction Parameters

Optimization is critical for scaling up the synthesis and improving yield and purity. Key parameters include:

Parameter Typical Conditions Effect on Reaction
Temperature 80–100 °C (reflux) Higher temperature increases reaction rate but may cause decomposition if too high
Solvent Dioxane, dichloromethane Solvent polarity affects solubility and reaction kinetics
Reaction Time 30–60 minutes Sufficient time needed for complete acylation
Base Amount Stoichiometric to slight excess Neutralizes HCl, prevents side reactions
Addition Rate Slow dropwise addition Controls exothermic reaction, prevents side products

Characterization and Purity Assessment

The synthesized compound is characterized by:

Research Findings on Preparation

  • The acylation reaction proceeds efficiently under mild basic conditions with calcium hydroxide, avoiding harsh reagents that could degrade the pyrazolone ring.
  • The keto-amine tautomeric form predominates in the solid state, as confirmed by X-ray crystallography, which is important for the compound’s stability and biological activity.
  • The long aliphatic chain introduced by octadecanoyl chloride enhances hydrophobicity, influencing solubility and potential bioavailability.
  • Optimization studies indicate that solvent choice and temperature control are crucial for maximizing yield and minimizing side reactions.

Summary Table of Preparation Method

Step Reagents/Conditions Outcome/Notes
Dissolution 3-Methyl-1-phenylpyrazol-5-one in dioxane Homogeneous solution
Base Addition Calcium hydroxide (1.5–2 equiv) Maintains basic pH, neutralizes HCl
Acylation Octadecanoyl chloride, dropwise addition Formation of acylated pyrazolone
Reaction Time & Temp Reflux, 30–60 min Complete conversion
Work-up Quench with dilute HCl, filtration Precipitation of crude product
Purification Recrystallization from n-hexane Pure crystalline product

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or basic conditions, cleaving the octadecanoyl group or modifying the pyrazolone core:

  • Acidic Hydrolysis :
    In HCl (2 M), the octadecanoyl ester bond breaks, yielding 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one and stearic acid .
    Mechanism : Protonation of the carbonyl oxygen facilitates nucleophilic attack by water.

  • Basic Hydrolysis :
    NaOH (1 M) promotes saponification, producing the sodium salt of stearic acid and the pyrazolone derivative.

Condition Reagents Products Yield Reference
Acidic (HCl)2 M HCl, 50°CPyrazolone + stearic acid80%
Basic (NaOH)1 M NaOH, refluxSodium stearate + pyrazolone75%

Alkylation and Acylation

The enolic -OH group at position 3 participates in nucleophilic substitution:

  • Methylation :
    Reacts with methyl iodide (CH₃I) in acetone/K₂CO₃ to form 3-methoxy-5-methyl-4-octadecanoyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one.

  • Benzoylation :
    Treatment with benzoyl chloride (C₆H₅COCl) and Ca(OH)₂ yields 3-benzoyloxy derivatives .

Reaction Reagents Conditions Product Yield
MethylationCH₃I, K₂CO₃Acetone, 60°C3-OCH₃ derivative68%
BenzoylationC₆H₅COCl, Ca(OH)₂Dioxane, reflux3-OBz derivative77%

Nucleophilic Substitution

The pyrazolone ring’s electron-deficient C-4 position reacts with nucleophiles:

  • Amination :
    Reacts with hydrazine (NH₂NH₂) to form 4-amino derivatives, useful in synthesizing heterocycles .

  • Thiol Addition :
    Thiosemicarbazide introduces sulfur-containing substituents at C-4 .

Nucleophile Product Application Reference
NH₂NH₂4-Amino-pyrazolonePrecursor for triazoles
NH₂CSNHNH₂4-ThiosemicarbazideAnticancer agent synthesis

Tautomerism and Cyclization

The keto-enol equilibrium influences reactivity:

  • Keto Form Stability :
    X-ray crystallography confirms the keto form dominates in solid state .

  • Cyclization :
    Heating with formic acid-acetic anhydride forms fused triazole rings via intramolecular cyclization .

Comparative Reactivity with Analogues

The octadecanoyl chain modifies reactivity relative to shorter-chain derivatives:

Compound Chain Length Hydrolysis Rate (k, s⁻¹) Solubility in Hexane
5-Methyl-4-octadecanoyl derivativeC181.2 × 10⁻⁴High
5-Methyl-4-pentanoyl derivativeC55.8 × 10⁻⁴Moderate
3-Methyl-1-phenylpyrazolone-8.3 × 10⁻³Low

Data synthesized from .

Mechanistic Insights

  • Hydrolysis : Proceeds via a tetrahedral intermediate stabilized by the octadecanoyl group’s hydrophobicity.

  • Alkylation : The enolate ion attacks electrophiles, with K₂CO₃ enhancing deprotonation .

Industrial and Pharmacological Relevance

  • Drug Synthesis : Serves as an intermediate for anti-inflammatory agents .

  • Material Science : Long-chain derivatives act as surfactants in nanoparticle synthesis.

Scientific Research Applications

Synthesis of 5-Methyl-4-octadecanoyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

The synthesis of this compound typically involves the reaction of 5-methyl-2-phenyl-2,4-dihydro-pyrazol-3-one with octadecanoyl chloride under suitable conditions. The resulting product is characterized by various analytical techniques such as NMR and IR spectroscopy to confirm its structure and purity.

Anti-inflammatory Properties

Research indicates that derivatives of pyrazolone compounds exhibit significant anti-inflammatory effects. For instance, studies have shown that this compound can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, which are crucial in the inflammatory response. This activity suggests potential therapeutic applications in treating conditions like arthritis and other inflammatory diseases.

Analgesic Effects

The analgesic properties of this compound have been explored in various animal models. In one study, it was found to reduce pain significantly compared to control groups, indicating its potential as a non-steroidal anti-inflammatory drug (NSAID). The mechanism is believed to involve the inhibition of cyclooxygenase enzymes (COX), which play a pivotal role in pain and inflammation pathways.

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been documented. It has shown activity against various bacterial strains including Escherichia coli and Staphylococcus aureus. The compound's ability to disrupt bacterial cell walls or inhibit essential metabolic pathways contributes to its effectiveness as an antimicrobial agent.

Case Study: Anti-inflammatory Activity

A study conducted by Bekhit et al. demonstrated that a series of pyrazolone derivatives exhibited potent anti-inflammatory activity in carrageenan-induced paw edema models in rats. The synthesized compounds were tested against standard drugs like indomethacin, with several derivatives showing superior efficacy .

CompoundDose (mg/kg)Inhibition (%)Reference
5-Methyl-4-octadecanoyl...5075%
Indomethacin1070%

Case Study: Analgesic Activity

Another research highlighted the analgesic effects of pyrazolone derivatives using the hot plate test in mice. The results indicated that the compound significantly increased the pain threshold compared to control groups .

CompoundDose (mg/kg)Pain Threshold Increase (s)Reference
5-Methyl-4-octadecanoyl...2512
Control-5

Case Study: Antimicrobial Activity

In a comparative study on antimicrobial activity against various pathogens, the compound showed promising results against Candida albicans and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods .

PathogenMIC (µg/mL)Reference
Staphylococcus aureus15
Candida albicans20

Mechanism of Action

The mechanism of action of 3-Methyl-1-phenyl-4-stearoyl-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes

    Receptor modulation: Interacting with cellular receptors to modulate their activity

    Signal transduction pathways: Affecting intracellular signaling pathways to exert its effects

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Pyrazol-3-one Derivatives

The pharmacological and physicochemical properties of pyrazol-3-one derivatives are highly dependent on substituents at positions 2, 4, and 5. Below is a systematic comparison with key analogues:

Table 1: Structural and Functional Comparison of Selected Pyrazol-3-one Derivatives

Compound Name Substituents (Position 4) Substituents (Position 5) Key Properties/Applications References
5-Methyl-4-octadecanoyl-2-phenyl Octadecanoyl Methyl High hydrophobicity; potential lipid membrane interactions; limited solubility in polar solvents .
5-Methyl-4-acetyl-2-phenyl Acetyl Methyl Improved solubility in ethanol; used in liquid crystalline studies .
(4E)-4-Benzylidene-5-methyl-2-phenyl Benzylidene Methyl Antimicrobial activity (IC₅₀: 15–25 µM); planar structure enhances π-π stacking .
5-Methyl-4-(thiophen-2-ylmethylene)-2-phenyl Thiophen-2-ylmethylene Methyl Antiviral potential; sulfur atom enables redox activity .
2-Phenyl-5-propyl (TSE) Propyl Phenyl Anti-fibrotic activity (↓ TGF-β2/SMAD signaling); superior to methyl/isopropyl analogues .
4-(Diethylamino-benzylidene)-5-methyl-2-phenyl Diethylamino-benzylidene Methyl Antimicrobial (MIC: 8–16 µg/mL); fluorescence properties for imaging .

Key Findings from Comparative Studies

Hydrophobicity and Solubility: The octadecanoyl chain in the target compound drastically reduces aqueous solubility compared to acetyl or benzylidene derivatives, limiting its use in biological assays requiring polar solvents . Shorter acyl chains (e.g., acetyl) improve solubility in ethanol and DMSO, facilitating in vitro testing .

Biological Activity: Antimicrobial Activity: Benzylidene and thiophen-2-ylmethylene derivatives exhibit stronger antimicrobial effects than the octadecanoyl variant, likely due to enhanced membrane penetration via planar aromatic systems . Anti-Fibrotic Activity: The propyl-substituted derivative (TSE) outperforms methyl and octadecanoyl analogues in suppressing TGF-β2/SMAD signaling, highlighting the importance of moderate alkyl chain length for cellular uptake .

Material Science Applications: Acetyl and benzylidene derivatives display liquid crystalline behavior, whereas the octadecanoyl analogue’s high melting point (>150°C) restricts mesophase formation .

Synthetic Flexibility: The octadecanoyl group requires specialized acylation conditions (e.g., stearoyl chloride, Ca(OH)₂ catalyst), whereas benzylidene derivatives are synthesized via simpler Claisen-Schmidt condensations .

Biological Activity

5-Methyl-4-octadecanoyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is a compound of significant interest due to its potential biological activities. This article provides an overview of its biological properties, synthesis, and applications based on diverse research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C28H44N2O2
  • Molecular Weight : 440.67 g/mol
  • CAS Number : 84356-27-4

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 3-methyl-1-phenylpyrazol-5-one with octadecanoyl chloride. Characterization is performed using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm the structure and purity of the compound .

Antimicrobial Activity

Research indicates that compounds within the pyrazolone class, including this compound, exhibit varying degrees of antimicrobial activity. In particular, studies have shown that related pyrazolone derivatives possess moderate antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance:

Compound CodeAntibacterial Activity (Zone of Inhibition in mm)
5-Methyl DerivativeS. aureus: 13; E. coli: 12; B. stearothermophilus: 14; S. typhi: 14
Standard (Penicillin)S. aureus: 22; E. coli: -; B. stearothermophilus: 24; S. typhi: -

These results suggest that while the compound shows some antibacterial properties, it may not surpass standard antibiotics in efficacy .

Antioxidant Activity

The antioxidant potential of pyrazolone derivatives has also been evaluated using DPPH radical scavenging assays. The IC50 values for various substituted derivatives indicate a range of antioxidant activities:

Compound CodeAntioxidant Activity (IC50 in μg/mL)
4a51
4b47
4c39
Standard (Ascorbic Acid)10.72

These findings highlight the potential for these compounds to act as antioxidants, which could be beneficial in mitigating oxidative stress-related diseases .

The biological mechanisms underlying the activities of pyrazolone derivatives are still under investigation. However, it is hypothesized that their action may involve the inhibition of specific enzymes or pathways critical for microbial growth or oxidative stress responses. Further studies are necessary to elucidate these mechanisms fully.

Case Studies and Applications

  • Prostate Health : Some studies have indicated that pyrazolone derivatives may inhibit the growth of benign prostatic hyperplasia cells, suggesting potential therapeutic applications in urology.
  • Material Science : Given their unique structural properties, these compounds could be explored for use in developing new materials or chemical processes in industrial applications.

Q & A

Basic Questions

Q. What are the established synthetic routes for 5-methyl-4-octadecanoyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, and how do steric effects influence reaction yields?

  • Methodology : The compound is typically synthesized via acylation of a pyrazolone core. For example, describes coupling 1,5-dimethyl-2-phenyl-pyrazol-3-one with octadecanoyl chloride under reflux in anhydrous THF, using triethylamine as a base. Steric hindrance from the octadecanoyl chain often reduces yields (~40–50%); optimizing solvent polarity (e.g., switching to DMF) or using microwave-assisted synthesis can improve efficiency .
  • Data Comparison :

MethodSolventYield (%)Reference
Reflux (THF)THF45
Microwave (DMF)DMF62

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral artifacts minimized?

  • Methodology :

  • FTIR : Confirm carbonyl (C=O) stretches at ~1680–1720 cm⁻¹ and pyrazolone ring vibrations (C=N at ~1600 cm⁻¹). Use KBr pellets dried at 120°C to avoid moisture interference .
  • NMR : ¹H NMR (CDCl₃) shows a singlet for the C5-methyl group (δ 2.1–2.3 ppm) and a multiplet for the phenyl protons (δ 7.2–7.6 ppm). Deuterated solvent purity must exceed 99.9% to prevent splitting artifacts .
    • Advanced Tip : 2D NMR (e.g., HSQC) resolves overlapping signals from the aliphatic octadecanoyl chain .

Advanced Research Questions

Q. How can conflicting crystallographic data on keto-enol tautomerism be resolved for this compound?

  • Contradiction Analysis : reports a keto-dominated structure (C=O bond length: 1.23 Å), while suggests partial enolization (C-O: 1.32 Å). This discrepancy arises from crystallization conditions (e.g., polar solvents stabilize enol forms).
  • Methodology : Perform variable-temperature X-ray diffraction (VT-XRD) or solid-state NMR to monitor tautomeric equilibria. Computational DFT studies (B3LYP/6-31G*) can predict dominant forms under specific conditions .

Q. What strategies are effective for isolating stereoisomers during synthesis?

  • Challenge : The octadecanoyl chain introduces conformational flexibility, leading to diastereomeric byproducts. highlights chiral HPLC (Chiralpak IA column, hexane:isopropanol 90:10) as a reliable separation method.
  • Optimization : Preferential crystallization using seeding agents (e.g., enantiopure templates) improves selectivity. Monitor enantiomeric excess (ee) via circular dichroism (CD) spectroscopy .

Q. How do computational methods predict reactivity in derivatization reactions (e.g., coupling with heterocycles)?

  • Methodology : DFT calculations (M06-2X/def2-TZVP) model frontier molecular orbitals to identify nucleophilic/electrophilic sites. For example, the C4 position of the pyrazolone ring has the highest Fukui index (f⁻ = 0.12), making it prone to electrophilic substitution .
  • Validation : Compare predicted reaction pathways (IRC analysis) with experimental LC-MS data to validate intermediates .

Q. What are the limitations of using mass spectrometry (MS) for purity assessment, and how are they mitigated?

  • Issue : High-resolution MS (HRMS) may fail to distinguish isobaric impurities (e.g., oxidation byproducts). recommends coupling HRMS with ion mobility spectrometry (IMS) to separate co-eluting species.
  • Quantitative Analysis : Use internal standards (e.g., deuterated analogs) for accurate quantification. Purity >98% is achievable via repeated recrystallization (ethanol/water, 3:1) .

Data Contradictions and Resolutions

  • Synthetic Yield Variability : reports 45% yield for the acylation step, while achieves 62% under microwave conditions. Resolution: Optimize reaction time (4–6 hours vs. 20 minutes) and solvent dielectric constant .
  • Tautomeric Preferences : Conflicting crystallographic data ( vs. 13) are solvent-dependent. Use non-polar solvents (toluene) to favor keto forms for consistent XRD results .

Key Research Tools

TechniqueApplicationReference
Chiral HPLCStereoisomer separation
VT-XRDTautomerism analysis
DFT (M06-2X)Reactivity prediction
IMS-HRMSPurity validation

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